[2-(Chloromethyl)-3-(propan-2-yl)oxiran-2-yl](trimethyl)silane
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Overview
Description
2-(Chloromethyl)-3-(propan-2-yl)oxiran-2-ylsilane is a chemical compound known for its unique structure and reactivity. It contains an oxirane ring, a chloromethyl group, and a trimethylsilyl group, making it a versatile intermediate in organic synthesis. This compound is used in various scientific research applications due to its ability to undergo multiple chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(propan-2-yl)oxiran-2-ylsilane typically involves the reaction of 2-(chloromethyl)oxirane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(propan-2-yl)oxiran-2-ylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxirane Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as boron trifluoride
Major Products Formed
Diols: Formed by the ring-opening of the oxirane ring
Substituted Compounds: Formed by nucleophilic substitution of the chloromethyl group
Scientific Research Applications
Chemistry
In chemistry, 2-(Chloromethyl)-3-(propan-2-yl)oxiran-2-ylsilane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to modify biomolecules such as proteins and nucleic acids
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The ability to introduce functional groups selectively makes it a useful tool in drug discovery and development.
Industry
In the industrial sector, 2-(Chloromethyl)-3-(propan-2-yl)oxiran-2-ylsilane is used in the production of specialty chemicals and polymers. Its reactivity allows for the creation of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(propan-2-yl)oxiran-2-ylsilane involves the interaction of its functional groups with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The trimethylsilyl group can enhance the stability and reactivity of the compound, facilitating its interaction with biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)oxirane: Lacks the trimethylsilyl group, making it less stable and less reactive in certain reactions.
3-(Propan-2-yl)oxirane: Lacks the chloromethyl group, limiting its ability to undergo nucleophilic substitution.
Trimethylsilyl chloride: Lacks the oxirane ring, making it less versatile in organic synthesis.
Uniqueness
The combination of the oxirane ring, chloromethyl group, and trimethylsilyl group in 2-(Chloromethyl)-3-(propan-2-yl)oxiran-2-ylsilane makes it a unique and valuable compound in scientific research. Its ability to undergo multiple types of reactions and its stability under various conditions set it apart from similar compounds.
Properties
CAS No. |
61628-47-5 |
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Molecular Formula |
C9H19ClOSi |
Molecular Weight |
206.78 g/mol |
IUPAC Name |
[2-(chloromethyl)-3-propan-2-yloxiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C9H19ClOSi/c1-7(2)8-9(6-10,11-8)12(3,4)5/h7-8H,6H2,1-5H3 |
InChI Key |
FGLTYRSITKUPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(O1)(CCl)[Si](C)(C)C |
Origin of Product |
United States |
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